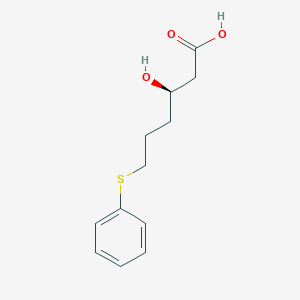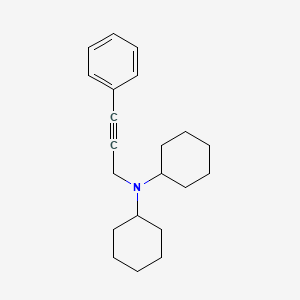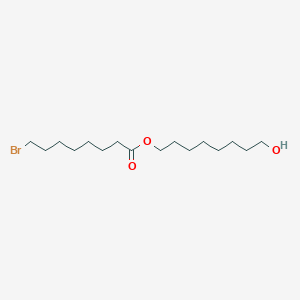
8-Hydroxyoctyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyoctyl 8-bromooctanoate is an organic compound with the molecular formula C16H31BrO3. It is characterized by the presence of both hydroxyl and bromine functional groups, making it a versatile compound in organic synthesis and various industrial applications. This compound is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyoctyl 8-bromooctanoate typically involves a multi-step process. One common method starts with the substitution reaction of 1,6-dibromohexane and diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate. This intermediate then undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid. Finally, esterification of 8-bromooctanoic acid with absolute ethanol produces 8-bromooctanoic acid ethyl ester, which can be further reacted to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity while minimizing side reactions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyoctyl 8-bromooctanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 8-oxooctyl 8-bromooctanoate.
Reduction: Formation of 8-hydroxyoctyl octanoate.
Substitution: Formation of 8-azidooctyl 8-bromooctanoate or 8-cyanooctyl 8-bromooctanoate
Scientific Research Applications
8-Hydroxyoctyl 8-bromooctanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Hydroxyoctyl 8-bromooctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-Bromooctanoic acid ethyl ester: Similar in structure but lacks the hydroxyl group.
8-Hydroxyoctanoic acid: Similar in structure but lacks the bromine atom.
Uniqueness: 8-Hydroxyoctyl 8-bromooctanoate is unique due to the presence of both hydroxyl and bromine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. The combination of these functional groups also enhances its versatility and applicability in various fields .
Properties
CAS No. |
819883-40-4 |
|---|---|
Molecular Formula |
C16H31BrO3 |
Molecular Weight |
351.32 g/mol |
IUPAC Name |
8-hydroxyoctyl 8-bromooctanoate |
InChI |
InChI=1S/C16H31BrO3/c17-13-9-5-3-4-8-12-16(19)20-15-11-7-2-1-6-10-14-18/h18H,1-15H2 |
InChI Key |
RGMJYLIPMRBYBF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOC(=O)CCCCCCCBr)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


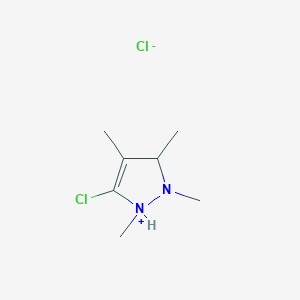
![5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine](/img/structure/B12524917.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate](/img/structure/B12524939.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
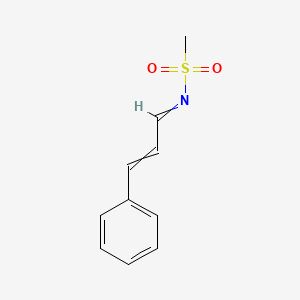
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
